molecular formula C18H13NO4S B7480568 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole

4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole

Cat. No. B7480568
M. Wt: 339.4 g/mol
InChI Key: VWRVPLWMTYMOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell growth and survival. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole have been studied extensively in scientific research. This compound has been found to exhibit significant antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it has been found to modulate various enzymes and proteins that are involved in cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole in lab experiments include its ability to exhibit significant anticancer activity and antioxidant activity. Additionally, it has been found to be relatively stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research related to 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole. One potential area of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as diabetes and cardiovascular disease. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective anticancer agents.

Synthesis Methods

The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the final product is obtained after purification.

Scientific Research Applications

The potential therapeutic applications of 4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole have been studied extensively in scientific research. This compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S/c1-3-15-17(23-10-22-15)7-11(1)13-9-24-18(19-13)12-2-4-14-16(8-12)21-6-5-20-14/h1-4,7-9H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRVPLWMTYMOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole

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